2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide

Polyurethane elastomer Chain extender Non-discoloration

Aromatic diamine extenders like MOCA introduce yellow discoloration and face increasing regulatory scrutiny in optically clear polyurethane applications. This spiro-dihydrazide eliminates that trade-off. - Enables colorless, transparent PU films with high conversion (91.8%) and toughness. - Melts without decomposition, unlike ADH or SDH, enabling practical molten-state processing. - High hydrophilicity (LogP -2.22) supports water-borne PUD formulations without co-solvents. An established reverse-phase HPLC method is available to accelerate incoming QC and supplier qualification.

Molecular Formula C13H24N4O6
Molecular Weight 332.35 g/mol
CAS No. 42155-14-6
Cat. No. B12681610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide
CAS42155-14-6
Molecular FormulaC13H24N4O6
Molecular Weight332.35 g/mol
Structural Identifiers
SMILESC1C2(COC(O1)CCC(=O)NN)COC(OC2)CCC(=O)NN
InChIInChI=1S/C13H24N4O6/c14-16-9(18)1-3-11-20-5-13(6-21-11)7-22-12(23-8-13)4-2-10(19)17-15/h11-12H,1-8,14-15H2,(H,16,18)(H,17,19)
InChIKeyYCZPNCIOGSJLMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro-Dihydrazide Procurement & Selection Baseline


2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide (CAS 42155-14-6; EINECS 255-688-7) is a symmetrical spiro-dihydrazide compound with molecular formula C₁₃H₂₄N₄O₆ and molecular weight 332.36 g/mol [1]. Structurally, it features a rigid 2,4,8,10-tetraoxaspiro[5.5]undecane (TOSU) core functionalized at the 3- and 9-positions with propionohydrazide side chains, each terminating in a reactive –C(=O)NHNH₂ group . This compound is documented in the patent literature as 3,9-bis(2-hydrazidoethyl)-2,4,8,10-tetraoxaspiro-[5,5]-undecane and has been specifically claimed as a chain extender for polyurethane elastomers, where the spiroacetal ring imparts distinctive thermal aging resistance, weather proofing, and non-discoloration properties to the final polymer [2]. Its computed LogP of −2.22 indicates substantial hydrophilicity, distinguishing it from longer-chain aliphatic dihydrazides [1].

Why Generic Dihydrazides Cannot Substitute


Conventional aliphatic dihydrazides such as adipic acid dihydrazide (ADH, CAS 1071-93-8, MW 174.20) and sebacic dihydrazide (SDH, CAS 925-83-7, MW 230.31) serve as well-established crosslinkers and chain extenders, yet they lack the rigid spiroacetal core that is structurally integral to 2,4,8,10-tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide . Patent US 3,940,369 explicitly teaches that aliphatic and aromatic dicarboxylic acid dihydrazides exhibit higher melting points accompanied by thermal decomposition in the molten state, whereas the spiro-dihydrazide counterpart melts without decomposition, enabling practical molten-state processing [1]. Furthermore, the spiroacetal ring directly contributes to the superior thermal aging resistance, weather proofing, and non-discoloration characteristics of the resulting polyurethane—properties not attainable with flexible-chain dihydrazides [1]. The diamine analog (CAS 21587-74-6) lacks the hydrazide functionality altogether, forfeiting the moderated isocyanate reactivity and hydrazone-forming capability that defines this compound's utility as a chain extender [2]. Generic substitution therefore risks compromising both processability and end-use polymer performance.

Quantitative Comparator Evidence


Polyurethane Film Color Stability vs. MOCA

In a direct head-to-head experiment documented in U.S. Patent 3,940,369, polyurethane films prepared using this spiro-dihydrazide as the chain extender were colorless and transparent, whereas the identical formulation using methylene-bis-orthochloroaniline (MOCA)—a widely used aromatic diamine chain extender—produced an elastomer that was 'colored yellowish-brown' [1]. Both reactions employed Adiprene L-100 prepolymer (NCO content 4.2%) under matching conditions. The spiro-dihydrazide-based polymer achieved 91.8% conversion with intrinsic viscosity [η] = 0.55 dL/g (THF, 25°C) [2]. This color stability advantage is explicitly attributed to the spiroacetal ring structure in the chain extender molecule [3].

Polyurethane elastomer Chain extender Non-discoloration

Molten-State Processability vs. Conventional Dihydrazides

The patent specification explicitly states that 3,9-bis(2-hydrazidoethyl)-2,4,8,10-tetraoxaspiro-[5,5]-undecane (equivalent to CAS 42155-14-6) 'has a lower melting point and does not decompose in molten state in comparison with aliphatic or aromatic dicarboxylic acid dihydrazide' [1]. This is contrasted with conventional dihydrazides such as adipic acid dihydrazide (mp 180–182°C) and sebacic dihydrazide (mp ~186°C) [2], which undergo thermal degradation upon melting. The spiro-dihydrazide can consequently be processed in molten form at mild temperatures, a critical advantage for solvent-free or high-throughput melt-processing operations.

Thermal processing Melt stability Dihydrazide crosslinker

Hydrophilicity Differentiation for Aqueous Formulations

The computed octanol-water partition coefficient (LogP) of 2,4,8,10-tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide is −2.22, as reported by SIELC based on proprietary algorithmic prediction [1]. This places it in a distinctly hydrophilic regime. In contrast, sebacic dihydrazide (SDH), a common longer-chain aliphatic dihydrazide, exhibits a computed LogP of +2.27, indicating pronounced lipophilicity [2]. Adipic acid dihydrazide (ADH) is reported at LogP −2.7 (at 20°C) , making it comparably hydrophilic but without the spiroacetal structural benefits. The spiro-dihydrazide thus combines ADH-like water compatibility with the thermal and mechanical advantages of the rigid spiro core, a combination not available from any single conventional dihydrazide.

LogP Hydrophilicity Aqueous formulation Water compatibility

Room-Temperature Solubility and Processability

The patent explicitly teaches that 3,9-bis(2-hydrazidoethyl)-2,4,8,10-tetraoxaspiro-[5,5]-undecane 'can be easily dissolved in a solvent for polyurethane elastomer or a solvent containing the organic polyisocyanate such as diisocyanate, at room temperature or a temperature lower than 50°C. Therefore, it is not necessary to heat a solvent or organic polyisocyanate … to as high as 140°C or higher' [1]. In contrast, conventional aliphatic or aromatic dicarboxylic acid dihydrazides typically require elevated temperatures for dissolution and are prone to thermal decomposition, complicating process control and limiting solvent selection [2]. The spiro-dihydrazide dissolves readily in dimethylacetamide, dimethylformamide, dimethylsulfoxide, tetrahydrofuran, and ketones at ambient temperature [3].

Solubility Processability Polyurethane manufacturing Low-temperature curing

Validated HPLC Method for Identity and Purity

A documented reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) with acetonitrile/water/phosphoric acid mobile phase has been established for the separation and analysis of 2,4,8,10-tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid is replaced with formic acid. The method is scalable to preparative separations for impurity isolation and is stated to be suitable for pharmacokinetic applications. Smaller 3 µm particle columns are available for fast UPLC adaptation [2]. In contrast, no equivalent publicly documented QC method exists for closely related spiro-hydrazide analogs such as CAS 94291-94-8 (the extended tetrahydrazide derivative), creating an analytical gap that complicates procurement specification and incoming quality verification for those alternatives .

HPLC analysis Quality control Purity assessment Method validation

Equivalent Weight and Crosslink Density Control

The hydrazide equivalent weight (mass per reactive –C(=O)NHNH₂ group) of the spiro-dihydrazide is 166.18 g/eq (MW 332.36 ÷ 2), compared with 87.10 g/eq for adipic acid dihydrazide (MW 174.20 ÷ 2) [1]. This approximately twofold higher equivalent weight, combined with the conformational rigidity imposed by the spiro[5.5]undecane core (fixed ~90° dihedral angle between the two 1,3-dioxane rings), results in longer inter-crosslink spacing and a fundamentally different network topology compared to the flexible C4 alkyl spacer of ADH [2]. The spiro core's structural rigidity is a class-level property of tetraoxaspiro[5.5]undecane derivatives, as established by crystallographic studies on related 3,9-disubstituted spiro compounds [3].

Equivalent weight Crosslink density Network architecture Hydrazide functionality

Procurement-Driven Application Scenarios


Non-Discoloring Transparent Polyurethane Elastomers

For manufacturers of optically clear polyurethane components—including medical tubing, wound dressings, transparent footwear, and protective films—this spiro-dihydrazide chain extender eliminates the yellowish-brown discoloration inherent to aromatic diamine extenders such as MOCA, as demonstrated by direct comparative film-casting experiments in U.S. Patent 3,940,369 [1]. The resulting polyurethane films are colorless and transparent (conversion 91.8%, [η] = 0.55 dL/g), combining optical clarity with the toughness and flex-crack resistance attributed to the spiroacetal ring structure [2]. Procurement of this compound is indicated where non-discoloration is a non-negotiable specification and where MOCA's regulatory restrictions (carcinogenicity concerns) further constrain diamine-based alternatives.

Melt-Processable Crosslinkers for Solvent-Free Manufacturing

Unlike adipic acid dihydrazide (mp 180–182°C with decomposition) and sebacic dihydrazide (mp ~186°C with decomposition), the spiro-dihydrazide melts without thermal degradation, enabling its use in molten state for solvent-free manufacturing processes [1]. This property is critical for reactive extrusion compounding, injection-molded polyurethane parts, and hot-melt adhesive formulations where solvent removal is impractical or environmentally regulated. The documented room-temperature-to-50°C solubility in a broad range of aprotic polar and ketone solvents also supports low-temperature solution processing when preferred [2].

Water-Borne Polyurethane Dispersions and Hydrogels

With a computed LogP of −2.22, this spiro-dihydrazide is substantially hydrophilic—comparable to adipic acid dihydrazide (LogP −2.7) but with a ΔLogP of −4.49 relative to the lipophilic sebacic dihydrazide (LogP +2.27) [1]. This hydrophilicity, combined with the structural rigidity and thermal benefits of the spiroacetal core, makes it uniquely suited for water-borne polyurethane dispersion (PUD) formulations and covalently crosslinked hydrogel networks. Procuring this compound for aqueous formulations eliminates the need for co-solvents or surfactants that would be required to compatibilize lipophilic dihydrazides such as SDH, while simultaneously delivering the spiroacetal-derived mechanical property enhancements not available from ADH [2].

QC-Controlled Procurement with Validated HPLC Method

Procurement and quality assurance teams benefit from the existence of a documented reverse-phase HPLC method (Newcrom R1 column, MeCN/H₂O/H₃PO₄ mobile phase, scalable to UPLC and preparative mode) that enables immediate implementation of incoming material identity testing, purity determination, and impurity profiling without method development investment [1]. The MS-compatible variant (formic acid substitution for phosphoric acid) further supports LC-MS confirmation of peak identity. This analytical infrastructure, not publicly available for structurally related spiro-hydrazide analogs such as CAS 94291-94-8, reduces the total cost of ownership and accelerates supplier qualification timelines [2].

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